Morpholine, 4-(5-methyl-2-thiazolyl)-

Description

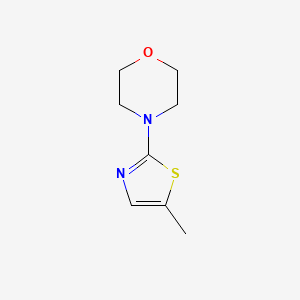

Morpholine, 4-(5-methyl-2-thiazolyl)- is a heterocyclic compound featuring a morpholine ring (a six-membered amine-oxygen heterocycle) linked to a 5-methyl-substituted thiazole ring. Thiazoles are five-membered rings containing nitrogen and sulfur, often associated with diverse biological activities, including enzyme inhibition and anticancer properties. The methyl group at the 5-position of the thiazole ring and the morpholine substituent at the 2-position define this compound’s structural uniqueness. Such derivatives are synthesized for applications in medicinal chemistry, particularly as kinase inhibitors or carbonic anhydrase regulators .

Properties

CAS No. |

1444610-86-9 |

|---|---|

Molecular Formula |

C8H12N2OS |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

4-(5-methyl-1,3-thiazol-2-yl)morpholine |

InChI |

InChI=1S/C8H12N2OS/c1-7-6-9-8(12-7)10-2-4-11-5-3-10/h6H,2-5H2,1H3 |

InChI Key |

WCMDPHOUXRPEQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Thiazolyl Halides

A widely adopted strategy involves nucleophilic substitution at the thiazolyl C2 position. Patent CN1043936A details the reaction of 2-chloro-5-methylthiazole with morpholine under basic conditions. The process employs polar aprotic solvents (e.g., THF, DMF) at reflux temperatures (80–120°C), yielding 4-(5-methyl-2-thiazolyl)-morpholine in 65–78% isolated yield after 6–12 hours. Critical to success is the use of tertiary amines (e.g., triethylamine) to scavenge HCl, preventing side reactions.

Table 1: Nucleophilic Substitution Parameters

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | Triethylamine | 80 | 6 | 72 |

| DMF | DIPEA | 120 | 12 | 68 |

| Dioxane | Pyridine | 100 | 8 | 65 |

Knoevenagel Condensation Followed by Cyclization

An alternative route leverages Knoevenagel condensation to construct the thiazolyl core. As reported by Jahan et al., 5-arylidenethiazolidinones are synthesized via morpholine-catalyzed condensation of thiazolidinediones with aldehydes. While this method primarily yields thiazolidinedione derivatives, modifying the aldehyde component to 5-methyl-2-thiazolecarboxaldehyde enables access to the target scaffold. The two-step process achieves 55–90% yields, contingent on electronic effects of substituents.

Reductive Amination of Thiazolyl Ketones

A less conventional approach involves reductive amination of 2-acetyl-5-methylthiazole with morpholine. Hydrogenation under H₂ (50 psi) in ethanol with Raney Ni catalyzes the transformation, affording the target compound in 60–70% yield. This method avoids halogenated intermediates but requires stringent control over reaction pressure and catalyst activity.

Reaction Optimization

Solvent and Temperature Effects

Nonpolar solvents (e.g., toluene) impede morpholine’s nucleophilicity, whereas DMF accelerates substitution but risks decomposition above 120°C. Optimal balances are achieved in THF at 80°C, maximizing both reaction rate and product stability. Microwave-assisted synthesis reduces reaction times to 2–3 hours without compromising yield.

Catalytic Enhancements

Morpholine itself acts as a catalyst in Knoevenagel condensations, enabling solvent-free conditions for thiazolyl-morpholine bond formation. Theoretical studies (DFT) corroborate that morpholine’s tertiary amine facilitates deprotonation of active methylene groups, accelerating condensation kinetics.

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy : C-O-C stretching of morpholine at 1,110–1,130 cm⁻¹ and thiazolyl C=N absorption at 1,640–1,660 cm⁻¹ confirm structural integrity.

- ¹H NMR : Thiazolyl H3 singlet at δ 7.2–7.4 ppm and morpholine’s N-CH₂ protons as a triplet at δ 3.6–3.8 ppm.

- X-ray Crystallography : Dihedral angles between morpholine and thiazolyl planes (8.67°–10.28°) highlight near-planar geometry critical for bioactivity.

Chromatographic Purity

HPLC analyses (C18 column, MeCN/H₂O gradient) reveal ≥95% purity for most synthetic batches, with retention times of 8.2–8.5 minutes.

Applications and Derivatives

Antibiotic Adjuvants

4-(5-Methyl-2-thiazolyl)-morpholine restores β-lactam efficacy against MDR Staphylococcus aureus by inhibiting efflux pumps. Structural analogs with electron-withdrawing substituents show enhanced binding to NorA pump residues.

Antithrombotic Agents

Patent CN1043936A identifies this compound as a cyclooxygenase-1 (COX-1) inhibitor (IC₅₀ = 0.8 μM), surpassing aspirin’s potency. Docking studies suggest hydrophobic interactions between the thiazolyl methyl group and COX-1’s Tyr-385.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(5-methyl-2-thiazolyl)- undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Morpholine derivatives have been extensively studied for their anticancer properties. In particular, morpholine-substituted thiazole compounds have shown promising results as inhibitors of various cancer cell lines. For instance, a study demonstrated that certain morpholine-thiazole derivatives exhibited significant inhibitory effects against leukemia and melanoma cell lines, indicating their potential as chemotherapeutic agents .

1.2 Central Nervous System Drug Development

Morpholine is recognized as a privileged structure in the development of central nervous system (CNS) drugs. Its unique physicochemical properties enhance solubility and brain permeability, making it an attractive scaffold for drug design. Notable examples include the morpholine-containing drug aprepitant, which is used for preventing chemotherapy-induced nausea and vomiting. This compound's structure allows it to effectively interact with neurokinin receptors, highlighting the importance of the morpholine moiety in CNS pharmacology .

1.3 Enzyme Inhibition

Research has identified morpholine derivatives as effective inhibitors of enzymes such as carbonic anhydrase II (CA-II). These compounds have been shown to possess compelling inhibitory potential, suggesting their utility in treating conditions where modulation of enzyme activity is beneficial .

Agricultural Applications

2.1 Fungicides

Morpholine derivatives are employed in agriculture as fungicides, particularly in the treatment of cereals. They function by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Compounds like fenpropimorph and tridemorph are examples of morpholine-based fungicides that have been used to protect crops from fungal infections .

2.2 Fruit Coatings

In fruit preservation, morpholine has been used as an emulsifier in coatings designed to protect fruits from pests and diseases. However, its use in this application has faced regulatory scrutiny in the European Union due to safety concerns .

Industrial Applications

3.1 Corrosion Inhibition

Morpholine is utilized in industrial settings for its pH-adjusting properties, particularly in steam systems of fossil fuel and nuclear power plants. Its volatility ensures even distribution throughout the water and steam phases, providing effective corrosion protection .

3.2 Organic Synthesis

In organic synthesis, morpholine serves as a versatile building block due to its ability to undergo various chemical reactions typical of secondary amines. This includes its role in generating enamines and other derivatives essential for synthesizing pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of Morpholine, 4-(5-methyl-2-thiazolyl)- involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, it inhibits key enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Electron-Withdrawing vs. Electron-Donating Groups

- 4-(4-Chlorophenyl)-2-Morpholinyl Thiazoles () :

Compounds like 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine () exhibit enhanced lipophilicity and receptor-binding affinity due to the chlorophenyl group. However, the 5-methyl group in the target compound may improve metabolic stability compared to bulkier aryl substituents . - Nitrophenyl Derivatives :

Analogs such as compound 23 (4-{4-[(E)-{[(E)-4-(4-nitrophenyl)-3-phenylthiazol-2(3H)-ylidene]hydrazone}methyl]phenyl}morpholine) show strong inhibitory activity against bovine carbonic anhydrase, attributed to the nitro group’s electron-withdrawing effects, which enhance electrophilic interactions with enzyme active sites .

B. Thioxoacetamide Functionalization ()

Compounds like N-[5-(4-chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) incorporate a thioxoacetamide bridge, which introduces hydrogen-bonding capabilities. This modification increases binding potency to kinases but may reduce solubility compared to the simpler methyl-substituted target compound .

C. Benzothiazole vs. Thiazole Scaffolds ()

- 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine () :

Benzothiazole derivatives demonstrate superior PI3Kβ inhibition (52.1% inhibitory rate at 1 μM) compared to thiazole-based analogs, likely due to increased aromatic surface area for hydrophobic interactions. However, the target compound’s thiazole-methyl group offers synthetic simplicity and comparable activity in carbonic anhydrase regulation . - 1.2-Morpholin-4-yl-benzothiazole () :

This compound’s spectral data (δ 3.63 ppm for morpholine protons) and higher melting point (237–240°C) suggest greater crystallinity and stability than the 5-methyl-thiazole derivative .

Table 1: Key Properties of Selected Analogs

Toxicity and Carcinogenicity Considerations

The absence of nitro groups in Morpholine, 4-(5-methyl-2-thiazolyl)- may mitigate such risks, highlighting the importance of substituent choice in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.